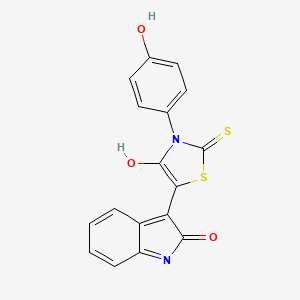

(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3S2/c20-10-7-5-9(6-8-10)19-16(22)14(24-17(19)23)13-11-3-1-2-4-12(11)18-15(13)21/h1-8,20,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCRYVKVQSFBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333764 | |

| Record name | 3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300817-93-0 | |

| Record name | 3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-oxoindoline-3-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

Substitution: The thioxothiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core with significant substituents that contribute to its biological activity. The synthesis typically involves multi-step reactions, including cyclization and condensation processes, leading to the formation of various derivatives with enhanced properties.

Synthesis Overview

- Starting Materials : Typically includes 4-hydroxyphenyl derivatives and isatin.

- Reaction Conditions : Various conditions such as refluxing in solvents like DMSO or ethanol are employed.

- Yield : The synthesis generally yields compounds with purities exceeding 80%.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one. Compounds within this class have shown promising results against various cancer cell lines, including breast and lung cancer.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Studies

- Study on Inflammatory Markers : In a controlled study, the compound reduced levels of TNF-alpha and IL-6 in animal models, indicating its potential as an anti-inflammatory agent.

- Clinical Trials : Ongoing trials are assessing its efficacy in human subjects suffering from chronic inflammatory diseases.

Antimicrobial Activity

The thiazolidinone derivatives have demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected Rhodanine Derivatives

Key Structure-Activity Relationships (SAR)

Substituent Effects: Benzylidene Modifications: Electron-donating groups (e.g., methoxy in 3a, hydroxy in A5) enhance enzyme inhibition . Conversely, nitro or chloro groups (e.g., in 5-HMT) improve tyrosinase inhibition . Indole Modifications: Methyl or methoxy groups on the indole ring (e.g., 5b, 5h) significantly boost antimicrobial activity by increasing lipophilicity and membrane penetration . Heterocyclic Additions: Benzothiazole (A5) or thienopyrimidine (5c) moieties enhance antioxidant and enzyme inhibitory activities .

Configuration Sensitivity :

- The Z-configuration around the exocyclic double bond is critical for activity, as seen in the target compound and other derivatives (e.g., 5c, 5b) .

Biofilm vs. Planktonic Activity :

- Compounds like 5b show stronger activity against planktonic bacteria (MIC = 0.25 µg/mL) than biofilm inhibition (11.59%), suggesting divergent mechanisms .

Biological Activity

(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. The thiazolidinone scaffold is known for its diverse pharmacological properties, making it a valuable subject for investigation.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 4-hydroxyphenyl moiety have shown activity against various drug-resistant pathogens, including strains of Candida auris and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds range from 0.5 to 64 µg/mL, demonstrating their potential as effective antimicrobial agents.

Anticancer Properties

Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells. The incorporation of the 2-oxoindolin moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For example, certain isatin-based compounds have demonstrated selective inhibition of cancer cell proliferation, suggesting that this compound may also possess similar anticancer properties .

Anti-inflammatory Effects

The thiazolidinone framework is associated with anti-inflammatory activities. Compounds derived from this scaffold have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound could be investigated further for its anti-inflammatory potential.

Synthesis and Characterization

The synthesis of this compound involves a multi-component reaction that yields the compound in high purity and yield. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structure and stereochemistry of the compound .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolidinones exhibited potent antibacterial activity against ESKAPE pathogens. The introduction of the 4-hydroxyphenyl group significantly enhanced the antimicrobial profile compared to other derivatives .

- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines showed that compounds similar to this compound inhibited cell growth and induced apoptosis at micromolar concentrations, indicating potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for high-yield preparation of (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one?

- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, thiazolidinone cores are formed via Knoevenagel condensation between rhodanine derivatives and substituted aldehydes (e.g., 2-oxoindolin-3-ylidene precursors). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature control : Reflux conditions (70–100°C) improve yields by accelerating imine formation .

- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts optimize intermediate stabilization .

Table 1 : Example synthesis conditions from analogous thiazolidinones:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Rhodanine + aldehyde in DMF, 80°C, 12h | 65–78 | |

| Cyclization | H2SO4 catalyst, ethanol, reflux | 72–85 |

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

- Methodological Answer : Contradictions often arise from tautomerism or stereochemical ambiguities. Strategies include:

- 2D NMR (COSY, NOESY) : Resolves overlapping proton signals and confirms Z/E configurations via coupling constants .

- Computational modeling : DFT calculations predict vibrational modes (IR) and chemical shifts (NMR) to validate experimental data .

- X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing .

Q. What are the critical parameters for assessing the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC .

- Stability : Monitor degradation via LC-MS under physiological conditions (37°C, 24h). Hydroxyphenyl groups may enhance oxidative stability compared to nitro-substituted analogs .

Advanced Research Questions

Q. How does the hydroxyphenyl substituent influence the compound’s interaction with biological targets (e.g., kinases, receptors)?

- Methodological Answer : The 4-hydroxyphenyl group enhances hydrogen bonding with target proteins. Experimental approaches:

- Molecular docking : Simulate binding to ATP-binding pockets (e.g., in kinases) using AutoDock Vina .

- Site-directed mutagenesis : Modify key residues (e.g., Ser/Thr in catalytic domains) to validate binding interactions .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors like EGFR or VEGFR2 .

Q. What strategies mitigate conflicting bioactivity data in anticancer studies across cell lines?

- Methodological Answer : Discrepancies may stem from cell-specific metabolic pathways or efflux pump expression. Mitigation steps:

- Panel testing : Screen across diverse cell lines (e.g., NCI-60) to identify structure-activity trends .

- Combination studies : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess resistance mechanisms .

- Metabolomics : Track intracellular metabolite levels (e.g., ATP, ROS) to clarify mode of action .

Q. How can the thioxothiazolidinone core be modified to enhance selectivity against microbial targets?

- Methodological Answer : Structural modifications include:

- Side-chain functionalization : Introduce alkyl or aryl groups to improve membrane penetration .

- Metal coordination : Chelate transition metals (e.g., Cu²⁺) to disrupt microbial metalloenzymes .

- Pro-drug design : Incorporate esterase-labile groups for targeted activation in bacterial lysosomes .

Data Contradiction Analysis

Q. Why do some studies report divergent IC50 values for the compound’s anti-inflammatory activity?

- Methodological Answer : Variations arise from assay conditions (e.g., LPS concentration in macrophage models) or metabolite interference. Standardization steps:

- Dose-response normalization : Use reference inhibitors (e.g., dexamethasone) as internal controls .

- Cytokine profiling : Quantify TNF-α/IL-6 via ELISA to correlate bioactivity with inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.